molecular formula C15H14O3 B7960842 Methyl 2-(4-methoxyphenyl)benzoate

Methyl 2-(4-methoxyphenyl)benzoate

Cat. No.: B7960842
M. Wt: 242.27 g/mol
InChI Key: RZIFWMFGIZWKOL-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a methoxy group attached to the benzene ring, which is further connected to a benzoate ester. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to yield alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)benzoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: Utilized in the production of fragrances, flavorings, and as a starting material for the synthesis of dyes and polymers.

Mechanism of Action

The mechanism by which methyl 2-(4-methoxyphenyl)benzoate exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the methoxy group can be converted to a more reactive form, facilitating further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

    Methyl benzoate: Lacks the methoxy group, resulting in different reactivity and applications.

    4-Methoxybenzoic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical behavior.

    Methyl 4-methoxybenzoate: Similar structure but with the methoxy group in a different position, affecting its reactivity.

Uniqueness: Methyl 2-(4-methoxyphenyl)benzoate is unique due to the specific positioning of the methoxy group and the ester functionality, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted synthetic applications and research studies.

Biological Activity

Methyl 2-(4-methoxyphenyl)benzoate, a compound belonging to the class of benzoates, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula C16H16O3C_{16}H_{16}O_3. It comprises a benzoate moiety with a methoxy-substituted phenyl group, which contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall synthesis, leading to bactericidal effects .

2. Anticancer Properties

This compound has been evaluated for its anticancer potential, particularly in various cancer cell lines such as HCT-116 (colon carcinoma). Studies have demonstrated that it induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

In vitro studies have shown that this compound can inhibit tumor cell proliferation with IC50 values ranging from 10 µM to 30 µM, depending on the specific cancer type being studied.

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways associated with inflammation and cancer progression.
  • Receptor Modulation : It may modulate receptor activity related to cell signaling pathways that govern cell growth and apoptosis.

Case Study 1: Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited a significant reduction in biofilm formation at concentrations as low as 31.108 µg/mL, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of this compound, researchers found that it effectively inhibited the growth of HCT-116 cells by inducing apoptosis via mitochondrial pathways. The study highlighted its potential as a lead compound for developing new cancer therapies .

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIFWMFGIZWKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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